3-(4-Butoxyphenyl)-8-methyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione
Description
Electronic Effects
Steric and Conformational Effects
- Butoxy chain : The C₄H₉ moiety increases lipophilicity (cLogP ≈ 4.3), potentially improving membrane permeability.
- Methyl group : Reduces ring puckering in the piperidine moiety, as evidenced by X-ray crystallography in analogous compounds.
Table 3: Impact of substituents on spiro compound properties
These substituents exemplify strategies to fine-tune diazaspiro compounds for targeted applications, such as enzyme inhibition or material science.
Properties
IUPAC Name |
3-(4-butoxyphenyl)-8-methyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2OS/c1-3-4-13-22-16-7-5-15(6-8-16)17-18(23)21-19(20-17)11-9-14(2)10-12-19/h5-8,14H,3-4,9-13H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLGRTOLIZASJCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NC3(CCC(CC3)C)NC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Butoxyphenyl)-8-methyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione typically involves multi-step organic reactions. One common method includes the [4+2] cycloaddition of a 1,3-dithiole-2,4,5-trithione oligomer with unsaturated compounds . This reaction is often carried out under controlled conditions, such as low temperatures and the presence of specific oxidizing agents like iodine or sulfur dioxide chloride .
Industrial Production Methods
Industrial production of such compounds may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. The choice of solvents, catalysts, and reaction conditions is crucial to achieving efficient industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(4-Butoxyphenyl)-8-methyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the thione group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding thiols.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
Medicinal Chemistry
Research indicates that compounds with a diazaspiro framework exhibit various biological activities, including:
- Anticancer Activity : Structural analogs of 3-(4-Butoxyphenyl)-8-methyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione have shown promise in inhibiting cancer cell proliferation. For instance, related compounds have been evaluated for their cytotoxic effects against various cancer cell lines, demonstrating significant inhibitory activity against breast cancer (MCF7) and colorectal cancer (HCT116) cell lines .
- Acetylcholinesterase Inhibition : The compound's thione group may contribute to its potential as an acetylcholinesterase inhibitor, which is relevant for treating neurodegenerative diseases like Alzheimer's . In silico studies have shown that similar compounds can effectively bind to the active site of acetylcholinesterase, suggesting that this compound could be developed as a therapeutic agent.
Organic Synthesis
The thione functional group in this compound allows for various chemical transformations, making it useful in synthetic organic chemistry:
- Building Block for Complex Molecules : The compound can serve as a precursor in the synthesis of more complex heterocyclic compounds. Its ability to undergo nucleophilic substitution reactions can lead to the formation of derivatives with enhanced biological properties .
- Reactivity Studies : The unique structure enables studies on reactivity patterns within spirocyclic compounds, contributing to the understanding of their chemical behavior in different environments .
Case Study 1: Anticancer Activity Evaluation
A study focused on synthesizing derivatives of diazaspiro compounds revealed that certain modifications to the structure significantly enhanced anticancer activity. Specifically, derivatives that retained the diazaspiro framework while altering substituents showed improved efficacy against cancer cell lines . This highlights the importance of structural optimization in drug design.
Case Study 2: Acetylcholinesterase Inhibition Studies
In a recent investigation into acetylcholinesterase inhibitors, researchers synthesized several compounds based on the diazaspiro framework. These compounds were tested for their inhibitory activity using in vitro assays, demonstrating that modifications similar to those found in this compound could yield potent inhibitors suitable for Alzheimer's disease treatment .
Mechanism of Action
The mechanism of action of 3-(4-Butoxyphenyl)-8-methyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione involves its interaction with specific molecular targets. The thione group can interact with metal ions or enzymes, potentially inhibiting their activity. The spirocyclic structure may also contribute to its binding affinity and specificity towards certain biological targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
The 4-butoxyphenyl substituent distinguishes the target compound from analogues with differing aryl/heteroaryl groups. Key comparisons include:
Table 1: Substituent and Molecular Property Comparison
*Molecular weight estimated based on analogues; †Simplified formula derived from .
Key Observations :
Pharmacological Activity Trends
For example:
- 6-Aryl-9-substituted diazaspiro[4.5]decane-8,10-diones () showed potent anticonvulsant activity in rodent models, suggesting that the spirocyclic core is critical for central nervous system targeting .
- 8-Phenyl-1,3-diazaspiro[4.5]decane-2,4-diones () demonstrated varying activity depending on piperazine substituents, underscoring the role of functional group modifications .
The thione group in the target compound may improve metabolic stability compared to dione derivatives, as thiones are less prone to hydrolysis .
Challenges :
- Longer alkoxy chains (e.g., butoxy) may require protecting-group strategies to prevent side reactions during synthesis.
- Thione installation often employs thiourea precursors or sulfurization of carbonyl groups .
Biological Activity
3-(4-Butoxyphenyl)-8-methyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione is a complex organic compound notable for its unique spirocyclic structure. This compound, characterized by its diazaspiro framework, has garnered attention for its potential biological activities, particularly in medicinal chemistry. Understanding its biological activity is crucial for exploring its applications in drug development and other therapeutic areas.
Molecular Characteristics
- Molecular Formula : C₁₅H₁₈N₂OS
- Molecular Weight : Approximately 274.38 g/mol
- Structural Features :
- Contains a butoxyphenyl group, contributing to hydrophobic characteristics.
- Features a thione functional group that may influence reactivity and biological properties.
Table 1: Structural Comparison with Related Compounds
| Compound Name | Structure | Notable Features |
|---|---|---|
| 3-(4-Methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione | Structure | Contains a methoxy group; studied for anticancer activity. |
| 3-(Phenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione | Structure | Investigated for neuroactive properties. |
| 8-Methylspiro[4.5]decane derivatives | Structure | Variants without the diaza component; used in material science. |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been identified as potent inhibitors of soluble epoxide hydrolase (sEH), which plays a role in regulating blood pressure and inflammation .
- Anticancer Properties : Structural analogs have shown promising results in inhibiting cancer cell proliferation, suggesting potential applications in oncology .
- Neuroactivity : Some diazaspiro compounds exhibit neuroactive properties, indicating possible effects on the central nervous system .
Study on Antihypertensive Effects
A study investigated the antihypertensive effects of diazaspiro compounds similar to our target compound. The results indicated that oral administration significantly reduced blood pressure in spontaneously hypertensive rats, showcasing the therapeutic potential of this class of compounds .
Anticancer Activity Assessment
Research focusing on related diazaspiro compounds revealed their ability to induce apoptosis in various cancer cell lines. The mechanism involved the modulation of key signaling pathways associated with cell survival and proliferation .
Research Findings
Recent studies have highlighted the following findings regarding the biological activity of this compound:
- Binding Affinity : Interaction studies indicate a strong binding affinity with specific biological targets, which may enhance its efficacy as a therapeutic agent.
- Toxicity Profile : Preliminary toxicity assessments suggest that this compound exhibits a favorable safety profile at therapeutic doses, although further studies are needed to confirm these findings.
- Potential Applications : The compound shows promise in treating conditions such as hypertension and certain cancers due to its multifaceted biological activities.
Table 2: Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes for 3-(4-Butoxyphenyl)-8-methyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione, and how can reaction conditions be systematically optimized?
- Methodological Answer : The synthesis of spiro compounds often involves refluxing precursors with sodium acetate in glacial acetic acid, followed by recrystallization from ethanol to improve yield and purity . Key parameters to optimize include reaction time (e.g., 12–14 hours for similar diazaspiro systems), stoichiometry of intermediates, and solvent selection. For example, sodium acetate acts as a base to facilitate cyclization, while glacial acetic acid provides a polar aprotic environment for imine formation. Post-reaction quenching with ice-cold water aids in crude product isolation. Systematic optimization via Design of Experiments (DoE) can identify critical factors affecting yield, such as temperature gradients or molar ratios .
Q. What analytical techniques are recommended for structural characterization of this compound, and how should conflicting spectral data be resolved?
- Methodological Answer : Multinuclear NMR (¹H, ¹³C) and IR spectroscopy are essential for confirming the spirocyclic core and substituent positions. For instance, in related diazaspiro systems, the N-CH3 proton resonates at δ 2.62 ppm in ¹H NMR, while aromatic protons appear as complex multiplet patterns (δ 6.90–8.20 ppm) . Discrepancies in spectral data (e.g., unexpected splitting or shifts) may arise from conformational flexibility or impurities. Cross-validation with high-resolution mass spectrometry (HR-MS) and X-ray crystallography (if crystals are obtainable) can resolve ambiguities . For thione confirmation, IR bands near 1238 cm⁻¹ (C-N stretch) and 696 cm⁻¹ (C-S-C) are diagnostic .
Q. How can researchers assess the purity of this compound, and what thresholds are acceptable for pharmacological studies?
- Methodological Answer : Purity ≥95% is typically required for in vitro assays. Reverse-phase HPLC with UV detection (e.g., Chromolith or Purospher® STAR columns) is recommended, using gradients of acetonitrile/water with 0.1% formic acid to enhance peak resolution . For quantitative analysis, calibrate with a certified reference standard. Thresholds for impurities (e.g., unreacted precursors or degradation products) should adhere to ICH Q3A guidelines, with individual unspecified impurities limited to ≤0.10% .
Advanced Research Questions
Q. How can contradictory data on the compound’s stability under varying pH and temperature conditions be systematically addressed?
- Methodological Answer : Design accelerated stability studies using ICH Q1A protocols. Expose the compound to buffers at pH 1.2 (simulated gastric fluid), 4.5, 6.8 (intestinal), and 7.4 (physiological) at 40°C/75% relative humidity for 4–12 weeks. Monitor degradation via LC-MS to identify hydrolytic or oxidative byproducts (e.g., thione oxidation to disulfides) . For conflicting results, replicate experiments under inert atmospheres (N₂) to isolate oxygen-dependent degradation pathways. Statistical tools like ANOVA can determine significance of observed discrepancies .
Q. What experimental frameworks are suitable for elucidating the compound’s mechanism of action in biological systems?
- Methodological Answer : Combine target-based and phenotypic assays. For target identification, use SPR (surface plasmon resonance) or thermal shift assays to screen against protein libraries (e.g., kinases, GPCRs). Phenotypic screening in disease-relevant models (e.g., zebrafish for neuroactivity) can prioritize leads. For example, related spiro compounds show anticonvulsant activity via GABAergic modulation, suggesting electrophysiological patch-clamp studies for functional validation . Dose-response curves (IC₅₀/EC₅₀) and time-resolved assays are critical for mechanistic clarity.
Q. How can computational modeling predict the compound’s environmental fate and ecotoxicological risks?
- Methodological Answer : Employ QSAR (Quantitative Structure-Activity Relationship) models to estimate logP (lipophilicity), biodegradation half-life, and bioaccumulation potential. Tools like EPI Suite or ACD/Percepta can predict physical-chemical properties (e.g., aqueous solubility, vapor pressure) . For ecotoxicity, use the OECD Test Guideline 211 (Daphnia magna acute toxicity) in silico, cross-referenced with experimental data from algal growth inhibition assays .
Q. What strategies are effective in identifying and characterizing degradation products during long-term storage?
- Methodological Answer : Utilize forced degradation studies with UV light (ICH Q1B) and oxidizers (e.g., H₂O₂). Analyze products via UPLC-QTOF-MS/MS to fragment ions and assign structures. For example, photolytic cleavage of the butoxyphenyl group may generate 4-nitrophenol derivatives, detectable at m/z 139.1 . Stability-indicating methods must resolve degradation peaks from the parent compound with baseline separation (resolution ≥2.0) .
Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s bioactivity?
- Methodological Answer : Synthesize analogs with systematic substitutions at the butoxyphenyl (e.g., ethoxy, propoxy) and methyl groups (e.g., ethyl, cyclopropyl). Evaluate changes in potency using in vitro assays (e.g., enzyme inhibition IC₅₀). For instance, replacing the 4-butoxy group with 4-fluorophenoxy in related spiro compounds enhanced anticonvulsant efficacy by 3-fold, suggesting electronic effects dominate SAR . Multivariate analysis (e.g., PCA) can correlate structural descriptors with activity trends.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
